3H-Purine-3,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Purine-3,6-diamine, also known as 2,6-diaminopurine, is a derivative of purine, a heterocyclic aromatic organic compound. This compound is of significant interest due to its structural similarity to adenine, one of the four nucleobases in the nucleic acid of DNA. The presence of amino groups at positions 3 and 6 of the purine ring makes it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Purine-3,6-diamine typically involves the reaction of guanine with ammonia or amines under high pressure and temperature. Another method includes the reduction of 2,6-dinitropurine using catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound often employs the catalytic hydrogenation method due to its efficiency and scalability. The process involves the use of palladium on carbon as a catalyst and hydrogen gas under controlled conditions to achieve high yields.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form dihydropurine derivatives.
Substitution: Amino groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Oxidized purine derivatives.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purine derivatives depending on the substituent used.
Scientific Research Applications
3H-Purine-3,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its role in nucleotide analogs and potential as an antiviral agent.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit certain enzymes involved in DNA synthesis.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of various bioactive compounds.
Mechanism of Action
The mechanism of action of 3H-Purine-3,6-diamine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. It acts as an inhibitor of enzymes such as dihydrofolate reductase and thymidylate synthase, which are crucial for nucleotide biosynthesis. This inhibition leads to the disruption of DNA replication and cell division, making it a potential anticancer agent.
Comparison with Similar Compounds
Adenine: Similar structure but lacks the amino group at position 6.
Guanine: Contains an additional oxygen atom at position 6.
2,6-Diaminopurine: Another purine derivative with amino groups at positions 2 and 6.
Uniqueness: 3H-Purine-3,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit key enzymes involved in nucleotide biosynthesis sets it apart from other purine derivatives.
Properties
IUPAC Name |
6-imino-7H-purin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-4-3-5(9-1-8-3)11(7)2-10-4/h1-2,6H,7H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVGLQGQWQNDHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=N)N=CN2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.